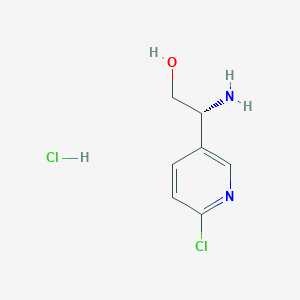(2r)-2-Amino-2-(6-chloro(3-pyridyl))ethan-1-ol hcl
CAS No.: 2089671-27-0
Cat. No.: VC4683410
Molecular Formula: C7H10Cl2N2O
Molecular Weight: 209.07
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2089671-27-0 |
|---|---|
| Molecular Formula | C7H10Cl2N2O |
| Molecular Weight | 209.07 |
| IUPAC Name | (2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C7H9ClN2O.ClH/c8-7-2-1-5(3-10-7)6(9)4-11;/h1-3,6,11H,4,9H2;1H/t6-;/m0./s1 |
| Standard InChI Key | PIOARNGHMWBQRB-RGMNGODLSA-N |
| SMILES | C1=CC(=NC=C1C(CO)N)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Configuration
The compound, assigned the PubChem CID 134129762, has the molecular formula C₇H₁₀Cl₂N₂O and a molecular weight of 209.07 g/mol . Its IUPAC name, (2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol hydrochloride, reflects its stereochemistry at the C2 position (R-configuration) and the presence of a hydrochloride salt. The pyridine ring is substituted at the 3-position with a chlorine atom and a β-amino alcohol side chain (Figure 1) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀Cl₂N₂O | |
| Molecular Weight | 209.07 g/mol | |
| Parent Compound | CID 96851164 | |
| SMILES | C1=CC(=NC=C1C@HN)Cl.Cl | |
| InChI Key | PIOARNGHMWBQRB-RGMNGODLSA-N |
The chiral center at C2 is critical for its biological activity, as enantiomeric purity often influences receptor binding affinity . The hydrochloride salt enhances solubility, a common modification for pharmaceutical intermediates .
Spectroscopic and Crystallographic Data
Synthesis and Manufacturing
Retrosynthetic Analysis
A plausible synthetic route involves the enantioselective reduction of α-chloroketone precursors. For example, 2-chloro-1-(6-chloropyridin-3-yl)ethanone (CID 10797730, MW 190.02 g/mol) could serve as a starting material . Catalytic asymmetric reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) would yield the (R)-enantiomer with high enantiomeric excess .
Table 2: Synthetic Precursors and Intermediates
| Compound | Role | Molecular Formula | Source |
|---|---|---|---|
| 2-Chloro-1-(6-chloropyridin-3-yl)ethanone | α-Chloroketone | C₇H₅Cl₂NO | |
| (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol | Parent alcohol | C₇H₉ClN₂O |
Diastereoselective Approaches
Studies on analogous compounds highlight diastereoselective methods for accessing enantiopure β-amino alcohols. For instance, Scheme 1 in describes the enantioselective reduction of α-chloroketones using transition-metal catalysts, followed by amination to introduce the amino group. Similar strategies could be adapted for this compound, with hydrochloric acid used to form the final hydrochloride salt .
| Compound | Target Receptor | Affinity (Ki) | Source |
|---|---|---|---|
| (R)-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethanol | mAChRs | <10 nM | |
| (R)-2-Amino-2-(6-chloro(3-pyridyl))ethanol hydrochloride | mAChRs (predicted) | N/A |
The chloro-pyridyl substituent may enhance lipophilicity and blood-brain barrier penetration compared to phenyl analogs .
Future Directions and Research Gaps
Optimization of Synthetic Routes
Current methods rely on multi-step sequences with moderate yields. Flow chemistry or enzymatic catalysis could improve efficiency and enantioselectivity .
In Vivo Pharmacokinetic Studies
While in vitro receptor affinity is promising, in vivo studies are required to assess bioavailability and metabolic stability. Radiolabeling (e.g., with ¹¹C or ¹⁸F) could enable PET imaging of receptor occupancy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume